molecular formula C8H18ClNO B2768387 3-Isopropylpiperidin-3-ol hydrochloride CAS No. 1956355-25-1

3-Isopropylpiperidin-3-ol hydrochloride

Cat. No.: B2768387
CAS No.: 1956355-25-1
M. Wt: 179.69
InChI Key: HCZRFVOURVNTPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropylpiperidin-3-ol hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities and utility in various fields.

Scientific Research Applications

3-Isopropylpiperidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylpiperidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a suitable ketone, followed by cyclization and subsequent reduction to yield the desired piperidine derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 3-Isopropylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptor sites, influencing biological pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring containing one nitrogen atom.

    N-Methylpiperidine: A methyl-substituted piperidine derivative.

    4-Piperidinol: A hydroxyl-substituted piperidine.

Uniqueness: 3-Isopropylpiperidin-3-ol hydrochloride is unique due to its specific isopropyl and hydroxyl substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-propan-2-ylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-7(2)8(10)4-3-5-9-6-8;/h7,9-10H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZRFVOURVNTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCCNC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.